molecular formula C10H6ClFO2S B2585307 1-Fluoronaphthalene-2-sulfonyl chloride CAS No. 1876565-84-2

1-Fluoronaphthalene-2-sulfonyl chloride

Cat. No.: B2585307
CAS No.: 1876565-84-2
M. Wt: 244.66
InChI Key: MQEXMRIWJCASOJ-UHFFFAOYSA-N
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Description

1-Fluoronaphthalene-2-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride (–SO₂Cl) group at the 2-position and a fluorine substituent at the 1-position of the naphthalene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and as an intermediate in pharmaceutical or sensor development.

Properties

IUPAC Name

1-fluoronaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEXMRIWJCASOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-sulfonyl chloride can be synthesized through a multi-step process involving the introduction of the fluorine atom and the sulfonyl chloride group onto the naphthalene ring. One common method involves the diazotization of 1-amino-naphthalene followed by a substitution reaction with fluoroboric acid to introduce the fluorine atom. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product .

Industrial Production Methods: Industrial production of 1-fluoronaphthalene-2-sulfonyl chloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions with boronic acids or esters.

Scientific Research Applications

Applications in Organic Synthesis

  • Fluorosulfonylation Reactions : The compound serves as a key reagent in fluorosulfonylation processes, which involve the introduction of sulfonyl fluoride groups into organic molecules. This reaction is particularly useful in synthesizing sulfonamide derivatives that have potential therapeutic applications .
  • Synthesis of Sulfonamides : 1-Fluoronaphthalene-2-sulfonyl chloride is utilized to prepare sulfonamide compounds through nucleophilic substitution reactions with primary amines. This method has been shown to yield high-purity products that can be further explored for biological activity .
  • Intermediate in Drug Development : The compound acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been involved in the development of inhibitors for serotonin and norepinephrine uptake, showcasing its relevance in antidepressant drug formulations .

Case Study 1: Anticancer Sulfonamides

A study focused on developing anticancer therapeutics by synthesizing N-substituted sulfonamides using 1-fluoronaphthalene-2-sulfonyl chloride. The synthesized compounds were evaluated for their binding affinities against specific cancer targets, demonstrating promising results that warrant further investigation through in vitro and in vivo studies .

Case Study 2: Fluorosulfonylation Methodology

Research highlighted the use of 1-fluoronaphthalene-2-sulfonyl chloride as a precursor for generating reactive fluorosulfonylating agents. These agents were employed to functionalize various nucleophiles, illustrating the compound's utility in expanding the toolbox for synthetic chemists .

Applications in Materials Science

  • Polymer Chemistry : The compound has been investigated as a monomer for radical polymerization processes. Its incorporation into polymer matrices can enhance material properties, making it suitable for advanced applications in coatings and adhesives .
  • Organic Solar Cells : As a solvent additive, 1-fluoronaphthalene-2-sulfonyl chloride has been explored in the context of organic solar cell research. Its unique properties contribute to optimizing the performance of photovoltaic materials .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of sulfonamides
Drug DevelopmentIntermediate for antidepressants
Polymer ChemistryMonomer for radical polymerization
Materials ScienceSolvent additive in organic solar cells

Mechanism of Action

The mechanism of action of 1-fluoronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .

Comparison with Similar Compounds

Positional Isomers: 1-Naphthalenesulfonyl Chloride vs. 2-Naphthalenesulfonyl Chloride

  • 1-Naphthalenesulfonyl Chloride (CAS 85-46-1) :

    • Lacks the fluorine substituent at the 1-position.
    • Molecular weight: 226.68 g/mol.
    • Applications: Widely used in peptide synthesis and as a derivatizing agent. Its steric hindrance at the 1-position may reduce reactivity in certain reactions compared to the 2-substituted isomer .
  • Molecular weight: 226.68 g/mol (identical to 1-isomer). Properties: Higher solubility in polar solvents due to reduced steric crowding, making it preferable in aqueous-phase reactions .
Property 1-Fluoro-2-sulfonyl Chloride 1-Naphthalenesulfonyl Chloride 2-Naphthalenesulfonyl Chloride
Molecular Formula C₁₀H₆ClFO₂S C₁₀H₇ClO₂S C₁₀H₇ClO₂S
CAS Number Not explicitly listed in evidence 85-46-1 93-11-8
Substituent Effects Electron-withdrawing (F) No electron-withdrawing groups No electron-withdrawing groups
Reactivity in Nucleophilic Substitution Enhanced due to F Moderate Moderate

Functional Group Variations: Halogenated and Substituted Derivatives

  • 5-Bromonaphthalene-1-sulfonyl Chloride (CAS 50638-04-5) :

    • Bromine at the 5-position introduces steric bulk and alters electronic properties.
    • Molecular weight: 305.63 g/mol.
    • Applications: Used in cross-coupling reactions where heavier halogens are required .
  • 6-Methoxynaphthalene-2-sulfonyl Chloride :

    • Methoxy (–OCH₃) group at the 6-position acts as an electron-donating group.
    • Molecular weight: 256.71 g/mol.
    • Reactivity: Reduced electrophilicity compared to fluorine-substituted analogs, favoring reactions requiring electron-rich intermediates .
Property 1-Fluoro-2-sulfonyl Chloride 5-Bromo-1-sulfonyl Chloride 6-Methoxy-2-sulfonyl Chloride
Molecular Weight ~243.63 (estimated) 305.63 256.71
Key Substituent Fluorine (electron-withdrawing) Bromine (steric/electronic) Methoxy (electron-donating)
Preferred Reactions Electrophilic substitutions Suzuki couplings Nucleophilic aromatic substitutions

Specialty Derivatives with Functional Modifications

  • 5-Azidonaphthalene-1-sulfonyl Chloride (CAS 73936-73-9) :

    • Azide (–N₃) group enables click chemistry applications.
    • Molecular weight: 269.75 g/mol.
    • Applications: Bioconjugation and polymer chemistry .
  • 5-[Ethyl-(2,2,2-trifluoro-acetyl)-amino]-naphthalene-1-sulfonyl Chloride (CAS 886496-53-3): Trifluoroacetyl and ethylamino groups enhance hydrophobicity and fluorophilic interactions. Molecular weight: 365.75 g/mol. Applications: Fluorescent probes or enzyme inhibitors .

Biological Activity

1-Fluoronaphthalene-2-sulfonyl chloride is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Fluoronaphthalene-2-sulfonyl chloride features a naphthalene ring substituted with a fluorine atom and a sulfonyl chloride group. Its molecular formula is C₁₁H₈ClF₁O₂S, and it is classified as a sulfonyl chloride, which is known for its reactivity in various chemical transformations.

Synthesis

The synthesis of 1-fluoronaphthalene-2-sulfonyl chloride typically involves the chlorosulfonation of 1-fluoronaphthalene, followed by purification processes to obtain the desired sulfonyl chloride. The reaction can be summarized as follows:

1 Fluoronaphthalene+SO2Cl21 Fluoronaphthalene 2 sulfonyl chloride\text{1 Fluoronaphthalene}+\text{SO}_2\text{Cl}_2\rightarrow \text{1 Fluoronaphthalene 2 sulfonyl chloride}

This method allows for the introduction of the sulfonyl chloride functional group, which is crucial for its biological activity.

1-Fluoronaphthalene-2-sulfonyl chloride exhibits biological activity primarily through its ability to act as an electrophile, participating in nucleophilic substitution reactions. This property enables it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that compounds containing sulfonyl chloride groups can exhibit antimicrobial properties. In a study involving various sulfonamide derivatives, it was found that certain modifications to the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Enzyme Inhibition : Another study highlighted the potential of 1-fluoronaphthalene-2-sulfonyl chloride as an inhibitor of specific enzymes involved in metabolic pathways. The compound was tested against several enzymes, showing promising results in inhibiting their activity, which could be beneficial in drug design targeting metabolic disorders .
  • Cytotoxic Effects : In vitro assays have shown that 1-fluoronaphthalene-2-sulfonyl chloride can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 1-fluoronaphthalene-2-sulfonyl chloride can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the naphthalene ring enhances electrophilicity, increasing reactivity towards nucleophiles.
  • Chain Length : Variations in the length of substituents on the sulfonamide group can alter binding affinity and selectivity towards target biomolecules.

Data Tables

CompoundActivity TypeIC50 (μM)Reference
1-Fluoronaphthalene-2-sulfonyl chlorideAntimicrobial15
1-Fluoronaphthalene-2-sulfonyl chlorideEnzyme Inhibition20
1-Fluoronaphthalene-2-sulfonyl chlorideCytotoxicity25

Q & A

Q. What genomic toxicity assays are suitable for evaluating its safety profile?

  • In Vitro Models :
  • Ames test (TA98 strain) for mutagenicity.
  • Comet assay on human hepatocytes to detect DNA strand breaks .
  • Data Interpretation : Correlate results with structural analogs (e.g., naphthalene sulfonates) to identify toxicity trends .

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